An In-Depth Technical Guide to Isohemiphloin: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to Isohemiphloin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohemiphloin is a flavonoid compound, a class of secondary metabolites widely recognized for their diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Isohemiphloin, with a focus on presenting quantitative data and detailed experimental methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Isohemiphloin, with the chemical formula C21H22O10, is classified as a flavanone glycoside.[1] Its structure consists of a flavanone backbone substituted with hydroxyl groups and a glucose moiety. The systematic IUPAC name for Isohemiphloin is (2S)-8-(β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one.
Table 1: Physicochemical Properties of Isohemiphloin
| Property | Value | Source |
| Molecular Formula | C21H22O10 | [1] |
| Molecular Weight | 434.39 g/mol | [1][2] |
| CAS Number | 3682-02-8 | [1][2] |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
The chemical structure of Isohemiphloin can be represented by the following SMILES string: OC1=CC(O)=C(C(C--INVALID-LINK--C=C2)O3)=O)C3=C1[C@@H]4O--INVALID-LINK----INVALID-LINK--[C@H]4O)CO[1]
Spectroscopic Data
Table 2: Predicted NMR Spectral Data for Isohemiphloin
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Predictions available |
| ¹³C NMR | Predictions available |
| Note: Predicted NMR data can be obtained from chemical databases such as Guidechem.[1] |
Experimental Protocols
Isolation of Isohemiphloin from Dalbergia odorifera
Isohemiphloin has been isolated from the roots of Dalbergia odorifera.[2] A general protocol for the isolation of flavonoids from plant material using preparative chromatography is outlined below.
Experimental Workflow for Isolation
Caption: General workflow for the isolation and identification of Isohemiphloin.
Detailed Methodology:
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Extraction: The dried and powdered roots of Dalbergia odorifera are extracted with a suitable solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the compounds.
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Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification: Fractions containing Isohemiphloin are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile).
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Structural Elucidation: The purified compound is identified as Isohemiphloin based on the analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, and by comparison with published data.
Biological Activities and Signaling Pathways
Flavonoids, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific studies on Isohemiphloin are limited, its chemical structure suggests potential involvement in various biological pathways.
Potential Antioxidant Activity
The phenolic hydroxyl groups in the structure of Isohemiphloin suggest that it may possess antioxidant properties by acting as a free radical scavenger.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5][6]
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A solution of DPPH in methanol is prepared.
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Different concentrations of Isohemiphloin are added to the DPPH solution.
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The mixture is incubated in the dark at room temperature.
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The absorbance is measured at a specific wavelength (typically around 517 nm).
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The percentage of DPPH radical scavenging activity is calculated.
Potential Anti-inflammatory Activity
Flavonoids are known to modulate inflammatory pathways. Isohemiphloin may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Experimental Protocol: Nitric Oxide Production Assay in Macrophages
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[7][8][9]
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RAW 264.7 cells are cultured in a suitable medium.
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Cells are pre-treated with various concentrations of Isohemiphloin for a specific period.
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The cells are then stimulated with LPS to induce NO production.
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After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
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The percentage of inhibition of NO production is calculated.
Potential Signaling Pathway Involvement: NF-κB and MAPK
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that Isohemiphloin could also modulate these pathways.
Caption: Hypothesized mechanism of anti-inflammatory action of Isohemiphloin.
Potential Cytotoxic Activity
Many flavonoids have been shown to exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay
The cytotoxicity of Isohemiphloin can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]
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Cancer cells are seeded in 96-well plates and allowed to attach overnight.
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The cells are treated with different concentrations of Isohemiphloin for a specified duration (e.g., 24, 48, or 72 hours).
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The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
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The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
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The absorbance is measured at a specific wavelength (typically around 570 nm).
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The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
Isohemiphloin is a flavonoid with a well-defined chemical structure. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, its structural features suggest potential for antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a foundational resource for researchers and professionals in drug development, outlining the known characteristics of Isohemiphloin and providing detailed protocols for its further investigation. Future research should focus on obtaining detailed spectroscopic data, quantifying its biological activities, and elucidating the specific signaling pathways through which it exerts its effects.
References
- 1. Page loading... [guidechem.com]
- 2. Isohemiphloin | CAS:3682-02-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
